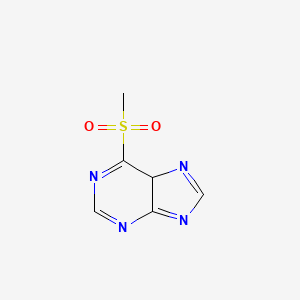

6-(Methylsulfonyl)-5H-purine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6N4O2S |

|---|---|

Molecular Weight |

198.21 g/mol |

IUPAC Name |

6-methylsulfonyl-5H-purine |

InChI |

InChI=1S/C6H6N4O2S/c1-13(11,12)6-4-5(8-2-7-4)9-3-10-6/h2-4H,1H3 |

InChI Key |

FHRSOSOTLNHNST-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC=NC2=NC=NC21 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methylsulfonyl 5h Purine and Analogues

Strategies for the De Novo Synthesis of 6-(Methylsulfonyl)-5H-Purine

The de novo synthesis of the purine (B94841) ring system is a fundamental process in both biochemistry and synthetic organic chemistry. While the biochemical pathway provides the blueprint, chemical syntheses offer the flexibility to introduce a variety of substituents. The synthesis of this compound can be approached by constructing the purine core with the necessary precursors for the sulfonyl group or by functionalizing a pre-formed purine ring.

Precursor Selection and Optimized Reaction Pathways

Formation of 6-Mercaptopurine (B1684380): A foundational method for synthesizing the purine core that can lead to 6-mercaptopurine involves the reaction of 4,5-diaminopyrimidines with formic acid or other one-carbon sources. For instance, reacting 4,5-diamino-6-mercaptopyrimidine with formic acid leads to the formation of 6-mercaptopurine. This pyrimidine (B1678525) precursor can be obtained from 4-amino-5-nitro-6-chloropyrimidine through simultaneous reduction of the nitro group and displacement of the chloro group with a mercapto group using potassium hydrosulfide mdpi.com.

Methylation of 6-Mercaptopurine: The thiol group of 6-mercaptopurine can be readily methylated to yield 6-methylthiopurine. This S-alkylation is typically achieved using a methylating agent such as methyl iodide in the presence of a base.

Oxidation to this compound: The crucial step in this pathway is the oxidation of the methylthio group of 6-methylthiopurine to the methylsulfonyl group. This transformation activates the C6 position for subsequent nucleophilic substitution. Various oxidizing agents can be employed for this purpose. A common method involves the use of potassium permanganate (KMnO4) or meta-chloroperoxybenzoic acid (m-CPBA). Careful control of the reaction conditions is necessary to prevent over-oxidation or degradation of the purine ring. For instance, a series of 6-alkyl- and arylamino-9-(tetrahydro-2-pyranyl)purines were successfully prepared from 6-methylthiopurine via the intermediate 6-methylsulfonylpurine patsnap.comnih.gov.

An alternative approach to the purine core involves the chlorination of hypoxanthine (B114508) to produce 6-chloropurine (B14466). Hypoxanthine itself is an intermediate in the biochemical de novo purine synthesis pathway. 6-Chloropurine is a versatile intermediate that can be converted to 6-methylthiopurine by reaction with a methylthiolate source, which can then be oxidized as described above. The chlorination of hypoxanthine can be achieved using reagents like phosphorus oxychloride (POCl3) google.compatsnap.com.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 4,5-Diamino-6-mercaptopyrimidine | 1. HCOOH, heat2. (Alternative: from 4-amino-5-nitro-6-chloropyrimidine with KSH) | 6-Mercaptopurine |

| 2 | 6-Mercaptopurine | CH3I, base | 6-Methylthiopurine |

| 3 | 6-Methylthiopurine | m-CPBA or KMnO4, solvent | This compound |

| Alt. 1 | Hypoxanthine | POCl3, heat | 6-Chloropurine |

| Alt. 2 | 6-Chloropurine | NaSCH3 or similar | 6-Methylthiopurine |

Regioselective Synthesis and Stereochemical Control

Regioselectivity and stereochemical control are critical aspects in the synthesis of purine analogues, particularly nucleosides.

Regioselective Synthesis: When modifying the purine ring of this compound, regioselectivity often pertains to reactions at the nitrogen atoms (N7 vs. N9 alkylation) or at the C2 and C8 positions.

N-Alkylation: The alkylation of purines typically yields a mixture of N7 and N9 isomers, with the N9 isomer often being the thermodynamic product and predominating. However, reaction conditions can be tuned to favor one isomer over the other. For instance, the use of bulky protecting groups or specific bases and solvents can influence the regioselectivity of alkylation beilstein-journals.org. A study on the direct N7 regioselective tert-alkylation of 6-substituted purines demonstrated that kinetically controlled conditions can favor the N7 isomer rsc.orgmdpi.com.

C-H Functionalization: Direct C-H functionalization at the C2 and C8 positions of the purine ring is a powerful tool for introducing substituents without the need for pre-functionalized substrates. The electron-rich nature of the imidazole (B134444) ring generally makes the C8 position more susceptible to electrophilic attack or metallation compared to the C2 position in the electron-deficient pyrimidine ring acs.orgresearchgate.net. However, the presence of the strongly electron-withdrawing 6-methylsulfonyl group can alter the reactivity of the purine core, potentially influencing the regioselectivity of C-H functionalization.

Stereochemical Control: Stereochemical control is paramount in the synthesis of purine nucleosides, where the stereochemistry of the glycosidic bond (α or β) and the sugar moiety significantly impacts biological activity. The Vorbrüggen glycosylation is a widely used method for the synthesis of purine nucleosides with good stereocontrol. This reaction typically involves the coupling of a silylated purine base with an activated sugar derivative (e.g., a per-O-acylated sugar) in the presence of a Lewis acid catalyst. The reaction generally proceeds with inversion of configuration at the anomeric center of the sugar, leading to the formation of the β-nucleoside, which is the naturally occurring anomer merckmillipore.com. The stereoselective synthesis of purine nucleosides from nucleobases and phosphorylated carbohydrates has also been reported, yielding exclusively the β-anomer researchgate.net.

Chemical Transformations and Derivatization of the 6-(Methylsulfonyl) Moiety

The 6-methylsulfonyl group serves as an excellent leaving group, making this compound a valuable precursor for a wide range of 6-substituted purine analogues through nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Substitution Reactions Involving the Sulfonyl Group

The electron-deficient nature of the purine ring, further enhanced by the powerful electron-withdrawing sulfonyl group, facilitates the attack of various nucleophiles at the C6 position. This allows for the introduction of a diverse array of functional groups.

With N-Nucleophiles: Amines are common nucleophiles used to displace the methylsulfonyl group, leading to the formation of N6-substituted adenines and their derivatives. A variety of primary and secondary amines, including alkylamines, arylamines, and heterocyclic amines, can be employed. For example, 6-(methylsulfonyl)purine derivatives have been reacted with amines such as cyclopentylamine to afford the corresponding 6-aminopurines nih.gov.

With O-Nucleophiles: Alkoxides and phenoxides can displace the methylsulfonyl group to form 6-alkoxy- and 6-aryloxypurines. These reactions are typically carried out in the presence of a base to generate the nucleophilic oxygen species.

With S-Nucleophiles: Thiolates can react with 6-(methylsulfonyl)purine to yield 6-thioether derivatives.

With C-Nucleophiles: Carbanions derived from active methylene compounds, such as malonates and cyanoacetates, can also act as nucleophiles. The reaction of 6-methylsulfonyl-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)purine with carbanions from diethyl malonate, ethyl cyanoacetate, and malononitrile has been shown to produce the corresponding 6-C-substituted purine nucleosides nih.gov.

The following table summarizes various nucleophilic substitution reactions on 6-(methylsulfonyl)purine derivatives.

| Nucleophile | Reagents and Conditions | Product |

| Amines (R-NH2) | Heat, solvent (e.g., ethanol) | 6-(Alkyl/Arylamino)purine |

| Alkoxides (RO-) | NaOR, alcohol solvent | 6-Alkoxypurine |

| Phenoxides (ArO-) | NaOAr, solvent | 6-Aryloxypurine |

| Thiolates (RS-) | NaSR, solvent | 6-(Alkyl/Arylthio)purine |

| Malonate Esters | NaH, THF | 6-(Dialkoxycarbonylmethyl)purine |

Modifications at Other Purine Ring Positions

While the C6 position is highly reactive due to the methylsulfonyl group, other positions on the purine ring can also be functionalized to create a diverse library of analogues.

C2 and C8 Positions: The C2 and C8 positions can be modified through various reactions. For instance, in a purine ring already substituted at C6, the remaining positions can be functionalized. The synthesis of 2,6-disubstituted and 2,6,8-trisubstituted purine derivatives often involves sequential substitution or functionalization steps nih.govnih.govsemanticscholar.org. The reactivity of these positions can be influenced by the nature of the substituent at C6.

N-Substitution: As previously mentioned, the nitrogen atoms of the purine ring, particularly N7 and N9, can be alkylated or arylated. The synthesis of 9-substituted-6-(methylsulfonyl)purines allows for the introduction of various groups at the N9 position, which is often crucial for biological activity, especially in nucleoside analogues chemicalbook.com. For example, 6-methylthiopurine can be protected at the N9 position with a tetrahydropyranyl (THP) group before oxidation to the sulfone and subsequent nucleophilic substitution patsnap.comnih.gov.

Mechanistic Investigations of Synthetic Transformations (e.g., "Sulfonyl Group Dance")

The term "sulfonyl group dance" is not a formally recognized term in chemical literature but can be used to describe the migration of a sulfonyl group from one position to another within a molecule. Such rearrangements are known in organic chemistry and can be mechanistically complex, often involving intramolecular nucleophilic aromatic substitution. A well-known example of a related rearrangement is the Smiles rearrangement .

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting chain (X) links a nucleophilic center (Y) to an aromatic ring, and a leaving group (Z) is displaced. In the context of a sulfonylpurine, a hypothetical Smiles-type rearrangement could involve the migration of the purinyl group from the sulfonyl sulfur to a nucleophilic atom on a side chain attached to the sulfonyl group.

A comprehensive review of sulfonyl migrations highlights various types of shifts (1,2-, 1,3-, 1,4-, etc.) that can occur through either polar or radical mechanisms rsc.org. These migrations can happen between different atoms, such as nitrogen-carbon, oxygen-carbon, and carbon-carbon. The mechanism of these rearrangements is often elucidated through isotopic labeling, crossover experiments, and computational studies rsc.org.

In the context of purine chemistry, while a direct "sulfonyl group dance" on the purine ring itself is not commonly reported, the principles of intramolecular rearrangements like the Smiles rearrangement are relevant rsc.orgwikipedia.orgnih.govmanchester.ac.ukrsc.org. For instance, if a nucleophilic group were present in a side chain attached to the 6-position of the purine, it could potentially attack another position on the purine ring, leading to a rearrangement, although this is speculative without direct experimental evidence for this compound.

More commonly, mechanistic investigations in purine chemistry focus on the details of nucleophilic aromatic substitution reactions, including the nature of the intermediate Meisenheimer complex and the factors influencing the reaction rate and regioselectivity.

Sustainable and Novel Approaches in Purine Sulfone Synthesis

The synthesis of purine sulfones, including this compound, is increasingly benefiting from the adoption of sustainable and novel chemical methodologies. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Key areas of innovation include the use of green oxidation techniques, mechanochemistry, photocatalysis, and electrochemical methods.

Green Oxidation Methods

Traditional oxidation of thioethers to sulfones often relies on stoichiometric amounts of strong oxidants that can generate significant waste. Modern sustainable approaches focus on catalytic methods using cleaner oxidants. For instance, hydrogen peroxide (H₂O₂) is considered a green oxidant as its only byproduct is water. The use of H₂O₂ in conjunction with various catalysts allows for the efficient and selective oxidation of 6-(methylthio)purine to 6-(methylsulfonyl)purine.

Another sustainable oxidant is Oxone® (potassium peroxymonosulfate), which is a stable, non-toxic, and water-soluble salt. Catalyst-free oxidations using Oxone® in environmentally benign solvents like water or ethanol have been shown to be effective for the selective oxidation of sulfides to either sulfoxides or sulfones, depending on the reaction conditions. chemrxiv.org

Table 1: Comparison of Green Oxidation Methods for Sulfide to Sulfone Conversion

| Oxidant | Catalyst/Conditions | Solvent | Key Advantages | Potential Application |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Tantalum or Niobium Carbide | Various organic solvents | High atom economy, water as the only byproduct. organic-chemistry.org | Oxidation of 6-(methylthio)purine |

| Oxone® | Catalyst-free, controlled temperature | Water/Ethanol | Environmentally benign, high selectivity. chemrxiv.org | Selective oxidation of purine thioethers |

| Molecular Oxygen (O₂)/Air | Photocatalyst | Organic Solvents | Abundant and inexpensive oxidant. | Aerobic oxidation of sulfur-containing purines |

Mechanochemical Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent approach to synthesis. acs.orgresearchgate.netresearchgate.net Ball milling, a common mechanochemical technique, can facilitate reactions between solid-state reactants, reducing the need for potentially harmful organic solvents and simplifying product purification. This method has been successfully applied to the synthesis of various purine derivatives. acs.orgresearchgate.net For the synthesis of purine sulfone precursors, mechanochemical methods could be employed for the nucleophilic substitution of 6-halopurines with sulfur-containing nucleophiles. The efficiency and environmental friendliness of mechanochemical synthesis make it a promising avenue for the greener production of purine-based compounds. researchgate.net

Photocatalysis and Electrochemical Synthesis

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. nih.govrsc.org For the synthesis of purine sulfones, photocatalytic methods could be developed for the direct C-H sulfonylation of the purine core or for the oxidation of purine thioethers. chemrxiv.org These reactions often utilize readily available and inexpensive photocatalysts and can proceed at room temperature, thus reducing energy consumption.

Electrochemical synthesis represents another sustainable approach, using electricity to drive chemical reactions. chemrxiv.orgdoaj.orgresearchgate.net This method can obviate the need for chemical redox agents, thereby minimizing waste. The electrochemical oxidation of 6-(methylthio)purine at a controlled potential could provide a clean and efficient route to this compound. The electrochemical approach has been explored for the synthesis of various purine alkaloid metabolites and offers a high degree of control over the reaction. chemrxiv.orgdoaj.orgresearchgate.netbham.ac.uk

Table 2: Novel Synthetic Strategies for Purine Sulfone Synthesis

| Methodology | Key Principles | Potential Advantages | Applicability to Purine Sulfones |

|---|---|---|---|

| Mechanochemistry | Solvent-free or low-solvent reaction conditions using mechanical force. acs.orgresearchgate.netresearchgate.net | Reduced solvent waste, high reaction rates, simplified workup. juniperpublishers.com | Synthesis of purine thioether precursors. |

| Photocatalysis | Use of visible light to initiate redox reactions. nih.govrsc.org | Mild reaction conditions, high selectivity, use of sustainable energy source. nih.gov | Direct C-H sulfonylation or oxidation of purine thioethers. |

| Electrosynthesis | Use of electricity to drive oxidation or reduction reactions. chemrxiv.orgdoaj.orgresearchgate.net | Avoidance of chemical oxidants/reductants, precise control over reaction. | Controlled oxidation of 6-(methylthio)purine. |

These sustainable and novel methodologies are paving the way for more environmentally responsible and efficient syntheses of this compound and its analogues, aligning with the principles of green chemistry.

Comprehensive Spectroscopic and Structural Elucidation of 6 Methylsulfonyl 5h Purine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 6-(Methylsulfonyl)-5H-purine, both basic and advanced NMR methods provide critical insights into its atomic connectivity and dynamic behavior in solution.

Proton (¹H) and Carbon (¹³C) NMR Analysis

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule.

In the context of purine (B94841) derivatives, the chemical shifts observed in ¹H NMR spectra are indicative of the electronic environment of the protons. For the parent purine molecule, distinct signals are observed for the protons on the imidazole (B134444) and pyrimidine (B1678525) rings. chemicalbook.comhmdb.ca For instance, in DMSO-d₆, purine exhibits signals at approximately 9.2, 8.9, and 8.7 ppm. chemicalbook.com The introduction of a methylsulfonyl group at the C6 position of the purine ring would significantly alter the electron density and, consequently, the chemical shifts of the neighboring protons.

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the purine ring are sensitive to substitution. chemicalbook.comresearchgate.net For the unsubstituted purine, carbon signals are spread over a range that reflects their position within the heterocyclic system. chemicalbook.comresearchgate.net The sulfonyl group at C6 in this compound is expected to cause a downfield shift for the C6 carbon and influence the shifts of other carbons in the pyrimidine and imidazole rings due to its electron-withdrawing nature.

Table 1: Representative ¹H and ¹³C NMR Data for Purine Derivatives

| Nucleus | Purine in DMSO-d₆ (ppm) chemicalbook.com | Purine in D₂O (ppm) chemicalbook.com |

| ¹H | 9.207, 8.993, 8.703, 13.5 | 8.833, 8.719, 8.501 |

| ¹³C | Data for specific carbons not detailed in the provided search results. | Data for specific carbons not detailed in the provided search results. |

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR) for Tautomerism and Isomerism

Advanced NMR techniques are crucial for understanding more complex structural features like tautomerism, which is common in purine derivatives.

Nitrogen-15 (¹⁵N) NMR spectroscopy is particularly powerful for investigating the tautomeric equilibria in purine systems, as it directly probes the nitrogen atoms involved in these processes. u-szeged.huosti.goviaea.org The chemical shifts of nitrogen atoms can differentiate between pyrrole-like and pyridine-like nitrogens, providing clear evidence for the dominant tautomeric form in a given solvent. u-szeged.hu Studies on purine itself have shown that the position of the N7-H/N9-H tautomeric equilibrium can be determined as a function of pH and solvent. osti.goviaea.org For this compound, ¹⁵N NMR would be instrumental in establishing the preferred location of the proton on the purine ring system (N7-H vs. N9-H).

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are used to establish long-range correlations between protons and carbons or nitrogens. epa.govresearchgate.net ¹H-¹⁵N HMBC, for example, can definitively assign nitrogen resonances and provide insights into protonation patterns. epa.govresearchgate.net Such techniques would be invaluable in confirming the structure of this compound and understanding its tautomeric state by revealing couplings between the methyl protons of the sulfonyl group and the C6 carbon, as well as between the purine protons and the ring carbons and nitrogens.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

For 6-(methylthio)purine, a closely related compound, the mass spectrum shows a molecular ion peak (M⁺) corresponding to its molecular weight. nist.govchemicalbook.com The fragmentation pattern provides clues about the molecule's structure. For this compound, the accurate mass measurement by high-resolution mass spectrometry (HRMS) would confirm its elemental formula. The fragmentation pattern in the mass spectrum would likely involve the loss of the methylsulfonyl group (•SO₂CH₃) or parts of it, as well as characteristic cleavages of the purine ring. This information is critical for confirming the identity of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of a purine derivative typically shows characteristic absorption bands for N-H stretching, C-H stretching, and ring vibrations. chemicalbook.com For 6-(methylthio)purine, the IR spectrum has been recorded and shows these characteristic features. nist.govchemicalbook.com In the case of this compound, the IR and Raman spectra would be expected to exhibit strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl group (S=O), typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. The positions of these bands can provide information about the electronic environment of the sulfonyl group. Additionally, the vibrational modes of the purine ring would be influenced by the substituent. nih.gov

Table 2: Characteristic IR Absorption Regions for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| S=O (Sulfonyl) | Asymmetric Stretch | 1350 - 1300 |

| S=O (Sulfonyl) | Symmetric Stretch | 1160 - 1120 |

| N-H | Stretch | 3500 - 3300 |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C=N, C=C | Ring Stretch | 1600 - 1400 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself is not found in the search results, the structures of related purine derivatives have been determined. ias.ac.innih.govnih.gov For example, the crystal structure of 6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine reveals that the molecule crystallizes in the N(9)-H tautomeric form. ias.ac.in Similarly, the crystal structure of 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine shows the connectivity and conformation of the molecule. nih.gov An X-ray crystallographic study of this compound would unambiguously determine its solid-state tautomeric form, the conformation of the methylsulfonyl group relative to the purine ring, and the nature of any intermolecular hydrogen bonding or stacking interactions in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like purines.

Purine and its derivatives exhibit characteristic UV absorption maxima due to π → π* transitions within the aromatic system. The position and intensity of these absorptions are sensitive to substitution and the pH of the solution. researchgate.net For instance, the UV-Vis spectra of purine can be used to study its interaction with nanoparticles. researchgate.net For this compound, the electron-withdrawing methylsulfonyl group is expected to influence the energy of the electronic transitions, likely causing a shift in the absorption maxima compared to the parent purine. The UV-Vis spectrum would be a key characteristic for identifying and quantifying the compound.

Computational and Theoretical Investigations of 6 Methylsulfonyl 5h Purine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior and structural preferences of 6-(methylsulfonyl)-5H-purine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT is instrumental in optimizing the molecular geometry to its lowest energy state and exploring its tautomeric landscape.

Purines can exist in several tautomeric forms due to the migration of protons between nitrogen atoms in the heterocyclic rings. nih.gov The relative stability of these tautomers is crucial as it can dictate the molecule's recognition by biological targets like enzymes. orientjchem.org DFT calculations, often performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict the most stable tautomer in both the gas phase and in various solvents. jocpr.com

The stability of different tautomers is influenced by the surrounding environment. Solvation models, like the Polarizable Continuum Model (PCM), are often integrated with DFT calculations to simulate the effect of different solvents. orientjchem.orgresearchgate.net Generally, as the dielectric constant of the solvent increases, the stability of polar tautomers is enhanced. jocpr.com For purine-like molecules, studies have shown that the relative stability of tautomers can shift depending on the solvent's polarity. researchgate.net For instance, in a study on 6-oxo purine (B94841), the OP2 tautomer was found to be most stable in the gas phase, while the OP1 form was most stable in polar solvents. researchgate.net

Below is an illustrative table showing the kind of data generated from DFT calculations on the relative stability of purine tautomers in different media.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) | Dipole Moment (Gas Phase, D) | Dipole Moment (Water, D) |

| Tautomer A | 0.00 | 0.00 | 2.5 | 3.8 |

| Tautomer B | 1.25 | 0.85 | 4.1 | 6.2 |

| Tautomer C | 3.10 | 2.50 | 5.8 | 8.1 |

| Tautomer D | 5.60 | 4.90 | 7.2 | 10.5 |

| This table is a representative example based on typical computational outputs for purine systems to illustrate the type of data obtained. |

Molecular orbital (MO) theory provides insights into the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Electrostatic potential (ESP) maps are visual representations of the charge distribution around a molecule. researchgate.net These maps are invaluable for predicting how a molecule will interact with other molecules, particularly biological macromolecules. The ESP map highlights regions of negative potential (electron-rich, typically shown in red), which are prone to electrophilic attack, and regions of positive potential (electron-poor, shown in blue), which are susceptible to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the purine ring and the oxygen atoms of the sulfonyl group, indicating these as potential sites for hydrogen bonding or metal coordination. researchgate.net

Molecular Dynamics Simulations of Compound Interactions at the Atomic Level

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a detailed picture of its interactions with biological targets, such as enzymes or receptors, at an atomic level. nih.gov

The process begins by placing the molecule (the ligand) into the binding site of a protein. The entire system is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over a specific period, typically nanoseconds to microseconds. nih.govnih.gov

Analysis of the MD trajectory can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding pocket, researchers can assess the stability of the protein-ligand complex. nih.gov

Key Interactions: The simulation can identify specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand in the binding site.

Conformational Changes: MD can show how the protein and ligand change their shapes to accommodate each other, a phenomenon known as induced fit. nih.gov

Binding Free Energy: Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to the simulation trajectory to estimate the binding free energy, providing a quantitative measure of binding affinity. researchgate.net

These simulations are crucial for understanding the mechanism of action of purine analogues and for rationally designing more potent and selective inhibitors. nih.gov

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational methods can predict the chemical reactivity of this compound and elucidate potential reaction mechanisms. By calculating various electronic parameters, researchers can identify the most likely sites for metabolic transformation or chemical reaction.

DFT calculations can be used to determine local reactivity descriptors, such as Fukui functions or condensed-to-atom electrophilic and nucleophilic attack indices. These descriptors help pinpoint which atoms in the molecule are most susceptible to attack by other reagents. For example, understanding the reactivity of the sulfonyl group is critical, as it is a key functional group that differentiates this compound from other purines.

Furthermore, computational chemistry can model entire reaction pathways, calculating the transition state energies and activation barriers for proposed mechanisms. jocpr.com This can be particularly useful for predicting metabolic pathways, such as oxidation by cytochrome P450 enzymes, or for understanding the mechanism of covalent inhibition if the compound is designed as such. In silico approaches can rank the reactivity of a series of compounds without the need for extensive synthesis and experimentation, guiding the selection of candidates with desirable stability or reactivity profiles. nih.gov

Computational Design and Virtual Screening of Novel Analogues

The scaffold of this compound serves as a valuable starting point for the computational design of new, potentially more effective analogues. This process involves virtual screening, where large libraries of related compounds are computationally evaluated for their potential to bind to a specific biological target. nih.gov

The typical workflow for computational design and virtual screening includes:

Target Identification: A protein target relevant to a disease is chosen.

Library Generation: A virtual library of analogues is created by modifying the this compound core with different functional groups.

Molecular Docking: Each analogue in the library is computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred binding orientation and score the strength of the interaction. f1000research.com

Filtering and Ranking: The docked compounds are ranked based on their docking scores and other criteria, such as predicted pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). f1000research.com

Hit Selection: The most promising candidates, or "hits," are selected for chemical synthesis and subsequent biological testing. nih.govnih.gov

This in silico approach dramatically accelerates the early stages of drug discovery by prioritizing compounds that are most likely to succeed, saving significant time and resources. nih.gov

Molecular Mechanisms of Action and Biological Interactions of 6 Methylsulfonyl 5h Purine in Vitro and Cellular Studies

Enzymatic Inhibition and Activation Studies

6-(Methylsulfonyl)-5H-purine has been the subject of various enzymatic assays to determine its inhibitory or activating properties against a panel of enzymes. These studies are crucial for elucidating the compound's mechanism of action at a molecular level.

Research into purine (B94841) analogs has identified them as potential inhibitors of Phosphatidylinositol 4-kinases (PI4Ks). nih.govnih.gov These enzymes are integral to numerous cellular processes, including vesicular trafficking and the synthesis of important signaling molecules like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). nih.gov A study on purine derivatives as PI4K IIIβ inhibitors highlighted the importance of the purine scaffold for activity. nih.gov While this study did not specifically test this compound, it established that modifications at various positions of the purine ring significantly impact inhibitory potency. nih.gov The investigation of 2,6-substituted purines as potential protein kinase inhibitors further underscores the relevance of the purine core in kinase binding. mdpi.com

The methylsulfonyl group at the 6-position of the purine ring in this compound is a key structural feature. While direct inhibitory data for this specific compound on PI 4-kinase is not available, the established role of the purine core in PI4K inhibition suggests that this compound could potentially exhibit activity against this enzyme family.

Table 1: In Vitro Activity of a Related Purine Derivative against PI4K IIIβ

| Compound | Target Enzyme | Assay Type | Result (IC50) |

| T-00127-HEV1 (Screening Hit) | PI4K IIIβ | Enzymatic Assay | Potent Inhibition |

| Data derived from a study on purine analogs as PI4K IIIβ inhibitors. nih.gov |

The potential for this compound to modulate the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, can be inferred from studies on related compounds. nih.govnih.gov Research on 6-methylsulfonylindoles as selective COX-2 inhibitors has demonstrated that the methylsulfonyl group can be a critical component of potent and selective inhibitors. nih.gov Although the core heterocyclic system in that study was an indole, the findings highlight the importance of the sulfonyl moiety in the interaction with the COX-2 active site. nih.gov

Given that the 6-methylsulfonyl group is a shared feature, it is plausible that this compound could exhibit modulatory effects on COX-2. The purine ring itself is a common scaffold in medicinal chemistry and its combination with a methylsulfonyl group could lead to interactions with the COX-2 enzyme.

Table 2: COX-2 Inhibition by a 6-Methylsulfonylindole Derivative

| Compound Class | Target Enzyme | Key Structural Feature | Biological Activity |

| 6-Methylsulfonylindoles | COX-2 | 6-Methylsulfonyl Group | Potent and Selective Inhibition |

| Based on findings from a study on the rational design of selective COX-2 inhibitors. nih.gov |

The Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is a crucial component of the DNA damage response pathway. nih.gov Inhibition of ATR can sensitize cancer cells to DNA-damaging agents. nih.gov While direct studies on the effect of this compound on ATR are not available, the broader class of purine analogs has been investigated for protein kinase inhibitory activity. mdpi.com The structural similarity of this compound to other known kinase inhibitors, which often feature a heterocyclic core, suggests that it could potentially interact with the ATP-binding site of kinases like ATR. mdpi.com A study on new 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines showed that these compounds can be investigated as potential protein kinase inhibitors. mdpi.com

Further research is necessary to determine if this compound possesses any inhibitory activity against ATR.

Adenosine (B11128) kinase (ADK) is a key enzyme in the regulation of adenosine levels, a signaling molecule with a wide range of physiological functions. nih.govnovocib.com Inhibitors of ADK are of interest for their potential therapeutic applications. nih.gov The core structure of this compound, being a purine derivative, makes it a candidate for interaction with adenosine-binding proteins like ADK. While specific data on the interaction of this compound with ADK is not available, the general principle of purine analogs acting as adenosine kinase inhibitors is well-established. nih.gov

Table 3: Activity of a Diaryltubercidin Analogue as an Adenosine Kinase Inhibitor

| Compound | Target Enzyme | In Vitro Activity (IC50) |

| 4-N-(N-cyclopropylcarbamoylmethyl)amino-5-phenyl-7-(5-deoxy-beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine | Adenosine Kinase | 3 nM |

| Data from a study on adenosine kinase inhibitors. nih.gov |

Structure Activity Relationship Sar Studies of 6 Methylsulfonyl 5h Purine Derivatives

Correlation of Structural Modifications with Biological Potency and Selectivity

The biological activity of purine (B94841) derivatives is intricately linked to the nature and position of their substituents. Modifications at the C2, C6, N6, and N9 positions of the purine ring have been shown to significantly impact the potency and selectivity of these compounds towards their biological targets. nih.govresearchgate.net

In the context of 6-substituted purines, the group at this position plays a crucial role in determining the compound's biological effects. For instance, in the development of activators for the human Stimulator of Interferon Genes (hSTING), a key protein in the innate immune system, various 6-modified purine riboside analogues were synthesized and evaluated. Studies have shown that certain 6-O-alkyl nucleoside analogues can activate hSTING, demonstrating the importance of the substituent at the 6-position in modulating this specific biological pathway. nih.gov

Furthermore, the stereochemistry of substituents can also have a profound effect on biological activity. The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry, as different enantiomers of a molecule often exhibit distinct biological activities and pharmacokinetic profiles. mdpi.com Research on aryl-substituted purine bioisosteres has evaluated the influence of stereochemistry, particularly of hydroxyethyl (B10761427) groups, on cytostatic activity. mdpi.com

Systematic SAR studies on 2-aryl-9-substituted-6-morpholinopurine derivatives have identified compounds with potent antagonism at various adenosine (B11128) receptor subtypes, including A1, A2A, A2B, and A3. researchgate.net These studies highlight how modifications at the C2, C6, and N9 positions can be tuned to achieve desired selectivity profiles. For example, the introduction of different aryl groups at the C2 position and substitutions at the N9 position can lead to compounds that are selective for a single receptor subtype or have dual antagonism. researchgate.net

The following table illustrates how modifications to the purine scaffold can influence biological activity, based on findings from various studies.

| Scaffold/Derivative | Modification | Observed Biological Effect | Reference |

| Purine Riboside Analogues | 6-O-alkyl substitution | Activation of hSTING | nih.gov |

| 2-Aryl-9-Substituted Purines | 6-Morpholino substitution | Antagonism at adenosine receptors (A1, A2A, A2B, A3) | researchgate.net |

| N6-Substituted Adenosines | N6-benzyl or N6-phenyl substitution | Increased selectivity compared to N6-(2-phenylethyl)adenosine | nih.gov |

| 8-Benzyladenine Derivatives | Introduction of a linker and aryl ring at C8 | Selective binding to the Grp94 allosteric site | nih.gov |

Influence of the Methylsulfonyl Group on Molecular Recognition and Activity

The methylsulfonyl group (-SO2CH3) at the C6 position of the purine ring has a significant impact on the molecule's electronic properties, and consequently, its ability to interact with biological targets. The sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can influence the molecule's binding affinity and selectivity.

In a study focused on developing selective inhibitors for Grp94, an endoplasmic reticulum Hsp90 paralog, researchers synthesized a purine derivative containing a sulfone group. This was achieved by treating a precursor molecule with m-chloroperoxybenzoic acid (m-CPBA), which yielded both the sulfoxide (B87167) and the sulfone derivatives. nih.gov This synthetic route allows for a direct comparison of how the oxidation state of the sulfur atom affects biological activity.

The table below summarizes the properties of the methylsulfonyl group and its potential influence on molecular interactions.

| Property of Methylsulfonyl Group | Potential Influence on Molecular Recognition and Activity |

| Strong Electron-Withdrawing Nature | Modulates the electronic distribution of the purine ring system. |

| Hydrogen Bond Acceptor Capability | Forms hydrogen bonds with amino acid residues in the target protein's binding site. |

| Polarity | Can increase solubility and influence interactions with polar residues. |

| Rigidity | Affects the conformational flexibility of the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities. sysrevpharm.org The fundamental principle of QSAR is that the variations in the biological activities of compounds are dependent on the variations in their structural and physicochemical properties. sysrevpharm.org

A typical QSAR study involves the following steps:

Data Set Selection: A set of compounds with known biological activities is selected.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. sysrevpharm.orgnih.gov

Model Validation: The predictive power of the QSAR model is assessed using statistical parameters and external test sets of compounds. nih.gov

Such a model could then be used to predict the biological activities of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. nih.gov This approach has been successfully applied to other classes of compounds, such as piperine (B192125) analogs, to predict their inhibitory activity against bacterial efflux pumps. nih.gov

The following table provides an overview of the key components of a QSAR study.

| QSAR Component | Description | Example |

| Dependent Variable | The biological activity being modeled. | IC50, Ki, EC50 |

| Independent Variables (Descriptors) | Numerical representations of molecular properties. | Electronic (e.g., atomic charges), Steric (e.g., molecular shape), Topological (e.g., connectivity indices) |

| Statistical Method | The algorithm used to build the model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM) |

| Validation Metrics | Statistical parameters used to assess the model's predictive power. | r² (coefficient of determination), q² (cross-validated r²), PRESS (predictive residual sum of squares) |

Design Principles for Optimized Purine Scaffolds

The design of optimized purine scaffolds for therapeutic applications is guided by a number of key principles derived from extensive SAR studies. A primary goal is to develop compounds with high affinity and selectivity for their intended biological target, while minimizing off-target effects.

One important design strategy is the introduction of substituents at multiple positions of the purine ring to create multi-substituted analogues. For example, the development of 6,8,9-trisubstituted purine derivatives has been a focus in the search for new anticancer agents. nih.gov By systematically varying the substituents at these positions, researchers can fine-tune the biological activity of the compounds. nih.gov

Another key design principle is the use of bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. This can lead to improved potency, selectivity, or pharmacokinetic properties. The purine scaffold itself is often considered a bioisostere of other heterocyclic systems.

Furthermore, the incorporation of specific structural motifs that are known to interact favorably with certain classes of proteins is a common strategy. For instance, the piperazine (B1678402) motif has been frequently incorporated into purine derivatives due to its prevalence in biologically active structures. nih.gov

The design of novel purine derivatives also benefits from computational methods such as molecular docking. nih.gov Docking studies can provide insights into how a ligand binds to its target protein, and this information can be used to guide the design of new compounds with improved binding affinities. nih.gov In the development of new ligands for the Smoothened receptor, a target in pancreatic cancer, docking studies helped to understand how the substitution pattern on the purine scaffold is related to binding affinity. nih.gov

The following table outlines some of the key design principles for optimizing purine scaffolds.

| Design Principle | Description | Example |

| Multi-Substitution | Introducing substituents at multiple positions on the purine ring. | Synthesis of 6,8,9-trisubstituted purine derivatives for anticancer activity. nih.gov |

| Bioisosteric Replacement | Replacing functional groups with others that have similar properties. | Using a pyrrolo[2,3-d]pyrimidine scaffold as a bioisostere of the purine ring. mdpi.com |

| Incorporation of Privileged Scaffolds | Including structural motifs known to confer biological activity. | Incorporating a piperazine moiety into purine derivatives. nih.gov |

| Computational-Guided Design | Using molecular modeling techniques to guide the design process. | Utilizing docking studies to understand ligand-protein interactions and design new Smoothened receptor ligands. nih.gov |

Analytical Methodologies for 6 Methylsulfonyl 5h Purine in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of purine (B94841) derivatives in complex research matrices. The choice of method depends on the physicochemical properties of the analyte and the nature of the sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of purine compounds. For a polar compound like a purine derivative, reversed-phase HPLC is a common approach. A C18 column is often employed, which separates compounds based on their hydrophobicity. The mobile phase typically consists of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like methanol (B129727) or acetonitrile). The gradient elution, where the proportion of the organic modifier is increased over time, allows for the effective separation of compounds with varying polarities. Detection is commonly achieved using a UV detector, as purine rings exhibit strong absorbance in the UV range (typically around 254-280 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For non-volatile compounds like purines, a derivatization step is necessary to increase their volatility. Silylation is a common derivatization technique for purines, where active hydrogens are replaced by trimethylsilyl (B98337) (TMS) groups. The resulting TMS derivatives are more volatile and can be analyzed by GC-MS. The gas chromatograph separates the derivatized compounds, which are then detected and identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers higher resolution, sensitivity, and speed compared to conventional HPLC-MS. This technique is particularly valuable for analyzing trace amounts of compounds in complex biological matrices. UPLC utilizes columns with smaller particle sizes, resulting in sharper peaks and better separation. The tandem mass spectrometer provides high selectivity and specificity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the target analyte are monitored. This minimizes interferences from the sample matrix, leading to accurate quantification. For 6-(Methylsulfonyl)-5H-purine, a UPLC-MS/MS method would be the gold standard for its determination in biological samples, offering low limits of detection and quantification.

Spectrophotometric and Spectrofluorometric Detection in Research Assays

Spectrophotometric methods are based on the absorption of light by the analyte. Purine derivatives, including this compound, have a characteristic UV absorbance due to their aromatic purine ring system. This property can be utilized for their quantification in relatively simple and pure samples. However, in complex biological or chemical research samples, the lack of specificity of UV absorbance can be a significant limitation due to potential interference from other UV-absorbing compounds.

Spectrofluorometric methods rely on the fluorescence properties of a compound. While some purine derivatives are naturally fluorescent, others may require derivatization with a fluorescent tag to be detected by this method. Spectrofluorometry can offer higher sensitivity and selectivity than spectrophotometry. There is no specific information available in the public domain regarding the spectrophotometric or spectrofluorometric properties of this compound.

Sample Preparation Strategies for Complex Biological and Chemical Research Samples

Effective sample preparation is crucial to remove interfering substances and enrich the analyte of interest from complex matrices before instrumental analysis. The choice of sample preparation technique depends on the properties of the analyte and the sample matrix.

For biological samples such as plasma, urine, or tissue homogenates, common sample preparation techniques for purine analysis include:

Protein Precipitation: This is a simple and fast method to remove proteins from biological fluids. It is often achieved by adding an organic solvent like acetonitrile (B52724) or methanol, or an acid like trichloroacetic acid.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. It uses a solid sorbent packed in a cartridge to selectively retain the analyte or the interferences. For purine derivatives, various sorbents can be used, including reversed-phase (e.g., C18), normal-phase, or ion-exchange materials, depending on the specific properties of the target compound.

For chemical research samples, the preparation might involve dissolution in an appropriate solvent, filtration to remove particulate matter, and dilution to a concentration suitable for the analytical instrument.

Future Research Directions and Conceptual Applications in Chemical Science

Exploration of Novel Synthetic Routes and Reaction Mechanisms

The continued exploration of novel and efficient synthetic methodologies is paramount for unlocking the full potential of 6-(Methylsulfonyl)-5H-purine. While traditional methods for creating sulfones, such as the oxidation of corresponding thioethers, are well-established, future research will likely focus on more direct and versatile approaches.

Key areas for investigation include:

Direct C-H Sulfonylation: Developing methods for the direct introduction of the methylsulfonyl group onto the purine (B94841) core would represent a significant leap in efficiency, bypassing the need for pre-functionalized starting materials.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Leveraging modern cross-coupling strategies, such as those employing palladium or copper catalysts, could enable the facile and regioselective installation of the methylsulfonyl moiety onto halopurines.

Flow Chemistry Synthesis: The application of continuous flow technologies could offer improved control over reaction parameters, leading to higher yields, enhanced safety, and easier scalability for the synthesis of this compound and its derivatives.

Understanding the intricate reaction mechanisms of purine sulfones is also a critical research avenue. The sulfone group is a versatile functional group that can act as a leaving group, a Michael acceptor, or a radical precursor, depending on the reaction conditions. Future studies will likely employ a combination of experimental techniques and computational modeling to elucidate the precise electronic and steric factors that govern the reactivity of this compound. This knowledge will be instrumental in designing novel transformations and expanding its synthetic utility.

Identification of Undiscovered Molecular Targets and Biochemical Pathways

The structural resemblance of this compound to endogenous purines suggests its potential to interact with a wide array of biological targets. Purine metabolism is a complex network of interconnected pathways essential for cellular energy, signaling, and the synthesis of nucleic acids.

Future research should be directed towards:

Target Deconvolution Studies: Employing chemoproteomic approaches, such as activity-based protein profiling and affinity chromatography, can help identify the specific proteins and enzymes that bind to this compound.

Pathway Analysis: Once potential targets are identified, further investigation into the biochemical pathways they modulate will be crucial. This could involve studying the compound's effects on nucleotide biosynthesis, salvage pathways, or signal transduction cascades. For instance, given the role of purine metabolism in cancer, exploring its impact on purinosome formation and function could be a fruitful area of research.

Exploration of "Orphan" Receptors: Many G protein-coupled receptors (GPCRs) have unknown endogenous ligands. High-throughput screening of this compound and its derivatives against these "orphan" receptors could uncover novel signaling pathways.

Development of Advanced Analytical Tools for High-Throughput Screening

The discovery of novel biological activities for this compound will be accelerated by the development and application of advanced analytical tools for high-throughput screening (HTS). These technologies allow for the rapid and efficient testing of large compound libraries against various biological assays.

Future advancements in this area will likely involve:

Q & A

What are the established synthetic methodologies for 6-(Methylsulfonyl)-5H-purine, and how are intermediates validated?

(Basic)

The synthesis typically involves sulfonylation of purine precursors using methylsulfonyl chloride or analogous reagents under alkaline conditions. Key steps include protecting group strategies (e.g., N-Troc removal via Zn/AcOH) and purification via column chromatography. Intermediates are validated using ¹H NMR (e.g., δ 8.50 ppm for purine protons) and HPLC (≥98% purity criteria). For example, reports an 85% yield for a structurally similar purine derivative after debenzylation with BBr₃ .

How can competing nucleophilic pathways be minimized during sulfonylation reactions in purine systems?

(Advanced)

Optimizing reaction stoichiometry (e.g., 3.0 eq NaH in anhydrous THF) and solvent polarity (DMF or THF) under inert atmospheres reduces hydrolysis side reactions . Temperature control (80–100°C) and slow reagent addition mitigate exothermic processes. Monitoring via TLC or in situ IR spectroscopy ensures reaction progression without over-sulfonylation. highlights H₂ gas management during cyclohexylmethanol addition to prevent side products .

Which spectroscopic techniques are most reliable for confirming the sulfonyl group’s incorporation in this compound?

(Basic)

- ¹H NMR : Methylsulfonyl protons appear as a singlet at δ 3.3–3.5 ppm.

- ¹³C NMR : The sulfonyl carbon resonates at δ 40–45 ppm.

- HRMS : Sulfur-specific fragmentation patterns (e.g., [M+H]+ at m/z 215) confirm molecular weight.

Purity is validated via HPLC with UV detection at λmax ≈ 260 nm (purine absorbance) .

How can molecular docking studies predict the bioactivity of this compound against enzyme targets?

(Advanced)

Docking into catalytic sites (e.g., adenylosuccinate synthetase [AdSS]) using software like HyperChem Pro 7.01 identifies key interactions (e.g., Mg²⁺ coordination, hydrogen bonding). Molecular dynamics simulations (GAMESS ) assess binding stability, correlating sulfonyl group orientation with inhibitory potency. demonstrates such interactions in AdSS’s catalytic site .

What strategies ensure reproducibility in synthesizing this compound derivatives across laboratories?

(Advanced)

- Anhydrous conditions : Use molecular sieves in DMF and rigorously dried solvents.

- Standardized protocols : Detailed reporting of molar ratios (e.g., 3.0 eq NaH in ) and pH-controlled crystallization (e.g., glacial acetic acid neutralization in ).

- Inter-laboratory validation : Shared reference spectra (¹H/¹³C NMR, HRMS) reduce variability. achieved 72% yield under reflux with NaOMe, highlighting replicable parameters .

How should researchers address contradictions in reported synthetic yields for this compound derivatives?

(Advanced)

Systematic evaluation of variables (solvent purity, catalyst batch) is critical. For instance, reports 72% yield under reflux with NaOMe, while achieves 54% with NaH/THF. Side-by-side replication under controlled conditions identifies optimal parameters. Statistical tools (e.g., ANOVA ) quantify the significance of procedural differences .

What mechanistic insights explain the stability of this compound under physiological pH conditions?

(Advanced)

The sulfonyl group’s electron-withdrawing nature reduces nucleophilic attack susceptibility. pH-dependent stability studies (e.g., ¹H NMR in buffers from pH 5–8) reveal degradation pathways. ’s Mg²⁺ coordination data suggest metal chelation enhances stability in biological matrices .

How are computational models used to validate the structural integrity of sulfonylated purines?

(Advanced)

DFT calculations (e.g., B3LYP/6-31G* basis sets) predict optimized geometries and vibrational frequencies, which are cross-validated with experimental IR and NMR data. used HyperChem Pro 7.01 to simulate 8-hydroxyquinoline sulfonic acid derivatives, a methodology applicable to sulfonylated purines .

What purification challenges arise during large-scale synthesis of this compound?

(Advanced)

- Column chromatography : Silica gel elution with ethyl acetate/hexane (1:1) resolves polar byproducts (e.g., ).

- Crystallization : Cold water washes (5°C) remove unreacted precursors.

- HPLC : Reverse-phase C18 columns achieve >98% purity for biological assays .

How do steric and electronic effects of the sulfonyl group influence regioselectivity in purine functionalization?

(Advanced)

The sulfonyl group’s strong electron-withdrawing nature directs electrophilic substitution to the N7 position, while steric hindrance limits reactivity at N9. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots quantify these effects. ’s synthesis of 6-methoxypurine derivatives illustrates similar regiochemical control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.